Cas no 2034589-80-3 (2-bromo-N-(2-{4-3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-1-yl}ethyl)benzamide)

2-Bromo-N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)benzamide is a heterocyclic compound featuring a pyridine-linked oxadiazole core fused with a triazole moiety and a brominated benzamide group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting enzyme inhibition or receptor modulation due to its diverse pharmacophoric elements. The presence of the 2-bromobenzamide group may enhance binding affinity, while the triazole-oxadiazole-pyridine architecture offers rigidity and metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery for probing biological activity or optimizing lead compounds. Suitable for research applications requiring precise molecular interactions.
2-bromo-N-(2-{4-3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-1-yl}ethyl)benzamide structure
2034589-80-3 structure
Product Name:2-bromo-N-(2-{4-3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-1-yl}ethyl)benzamide
CAS No:2034589-80-3
MF:C18H14BrN7O2
MW:440.253461360931
CID:6361789
PubChem ID:119099429
Update Time:2025-11-06

2-bromo-N-(2-{4-3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-1-yl}ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-(2-{4-3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-1-yl}ethyl)benzamide
    • F6252-5473
    • 2034589-80-3
    • 2-bromo-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
    • 2-bromo-N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)benzamide
    • AKOS026687599
    • 2-bromo-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
    • Inchi: 1S/C18H14BrN7O2/c19-13-6-2-1-5-12(13)17(27)21-9-10-26-11-15(23-25-26)18-22-16(24-28-18)14-7-3-4-8-20-14/h1-8,11H,9-10H2,(H,21,27)
    • InChI Key: QMRSEYXZCYJOEP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(NCCN1C=C(C2=NC(C3C=CC=CN=3)=NO2)N=N1)=O

Computed Properties

  • Exact Mass: 439.03924g/mol
  • Monoisotopic Mass: 439.03924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 112Ų

2-bromo-N-(2-{4-3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-1-yl}ethyl)benzamide Pricemore >>

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Additional information on 2-bromo-N-(2-{4-3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-1-yl}ethyl)benzamide

Comprehensive Overview of 2-bromo-N-(2-{4-3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-1-yl}ethyl)benzamide (CAS No. 2034589-80-3)

In the realm of organic chemistry and pharmaceutical research, 2-bromo-N-(2-{4-3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-1-yl}ethyl)benzamide (CAS No. 2034589-80-3) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its intricate molecular architecture, combines a pyridine ring, 1,2,4-oxadiazole, and 1,2,3-triazole moieties, making it a subject of interest in drug discovery and material science.

The compound's CAS number 2034589-80-3 serves as a critical identifier in chemical databases, ensuring precise tracking and research reproducibility. Its benzamide core and bromine substitution further enhance its reactivity, enabling diverse synthetic modifications. Researchers often explore such heterocyclic compounds for their bioactivity, particularly in targeting enzyme inhibition or modulating cellular pathways.

Recent trends in AI-driven drug discovery have amplified interest in molecules like 2-bromo-N-(2-{4-3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-1-yl}ethyl)benzamide. Computational tools predict its potential as a kinase inhibitor or GPCR modulator, aligning with the growing demand for precision medicine. Questions such as "How do 1,2,4-oxadiazole derivatives interact with biological targets?" or "What are the synthetic routes for triazole-containing benzamides?" frequently appear in academic searches, reflecting its relevance.

From a synthetic perspective, the compound's multi-heterocyclic scaffold presents both challenges and opportunities. The pyridinyl-oxadiazole-triazole linkage requires optimized conditions for stability and yield, often involving click chemistry or microwave-assisted synthesis. These methods are widely discussed in forums and publications, underscoring the compound's role in advancing green chemistry practices.

In material science, 2034589-80-3 is investigated for its photophysical properties, with potential applications in OLEDs or sensors. Its electron-rich structure facilitates charge transport, a hot topic in renewable energy research. Searches like "Can oxadiazole-triazole hybrids improve solar cell efficiency?" highlight its interdisciplinary appeal.

Safety and handling of 2-bromo-N-(2-{4-3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-1-yl}ethyl)benzamide adhere to standard laboratory protocols, with no reported hazards under normal conditions. Its stability and solubility profiles are frequently queried, emphasizing the need for detailed technical datasheets.

In summary, CAS No. 2034589-80-3 exemplifies the convergence of medicinal chemistry and advanced materials. Its structural complexity and functional versatility continue to inspire innovations across scientific domains, making it a cornerstone in modern research.

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